Racephedrine hydrochloride
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Overview
Description
Racephedrine Hydrochloride is an organic compound with the chemical formula C10H16ClNO. It is a racemic mixture of ephedrine and pseudoephedrine, both of which are alkaloids derived from the Ephedra plant. This compound is known for its stimulant effects on the central nervous system and its use as a bronchodilator and decongestant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Racephedrine Hydrochloride can be synthesized from alpha-bromophenyl ethyl ketone through a series of steps including methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . The reaction conditions are generally mild, and the raw materials are readily available, making the process cost-effective and efficient.
Industrial Production Methods: In industrial settings, this compound is often extracted from the Ephedra plant using non-toxic solvents such as C6-C8 fatty alcohols, kerosene, and aromatic hydrocarbons. The extraction process involves adding oxalic acid, back extraction, pressure reducing concentration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Racephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Racephedrine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Medicine: Used as a bronchodilator and decongestant in the treatment of asthma and nasal congestion.
Industry: Employed in the production of pharmaceuticals and as a stimulant in certain formulations
Mechanism of Action
Racephedrine Hydrochloride exerts its effects by indirectly stimulating the adrenergic receptor system. It increases the activity of norepinephrine at the postsynaptic alpha and beta receptors, leading to increased heart rate, bronchodilation, and vasoconstriction. This mechanism is primarily responsible for its use as a bronchodilator and decongestant .
Comparison with Similar Compounds
Ephedrine: A direct sympathomimetic agent with similar stimulant effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.
Phenylephrine: Another decongestant with a different mechanism of action.
Uniqueness: Racephedrine Hydrochloride is unique in its racemic nature, combining the effects of both ephedrine and pseudoephedrine. This dual action makes it a versatile compound with a broad range of applications in medicine and industry .
Properties
IUPAC Name |
2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-55-6, 134-71-4 |
Source
|
Record name | dl-Pseudoephedrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racephedrine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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